molecular formula C9H19ClFNO B13483699 (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride

Cat. No.: B13483699
M. Wt: 211.70 g/mol
InChI Key: YRKQFLJIEBKNSI-WLYNEOFISA-N
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Description

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a tert-butoxy group at the 3-position and a fluorine atom at the 5-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with a tert-butyl halide in the presence of a base to introduce the tert-butoxy group. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxide derivatives, while reduction can produce deoxygenated piperidine compounds.

Scientific Research Applications

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The piperidine ring structure allows for versatile interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-3-(tert-butoxy)-5-chloropiperidine hydrochloride
  • (3S,5R)-3-(tert-butoxy)-5-bromopiperidine hydrochloride
  • (3S,5R)-3-(tert-butoxy)-5-iodopiperidine hydrochloride

Uniqueness

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C9H19ClFNO

Molecular Weight

211.70 g/mol

IUPAC Name

(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

InChI

InChI=1S/C9H18FNO.ClH/c1-9(2,3)12-8-4-7(10)5-11-6-8;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1

InChI Key

YRKQFLJIEBKNSI-WLYNEOFISA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H](CNC1)F.Cl

Canonical SMILES

CC(C)(C)OC1CC(CNC1)F.Cl

Origin of Product

United States

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